2,4,6-Trimethyl-1,3,5-trithiane

Description

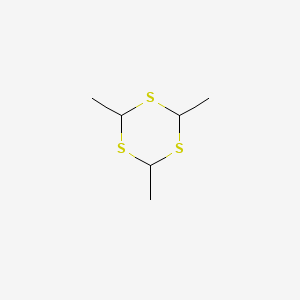

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trimethyl-1,3,5-trithiane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVYLDFSPBXACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1SC(SC(S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863018, DTXSID901030914 | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Trithioacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

246.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2765-04-0, 23769-39-3, 23769-40-6 | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithioacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Trithioacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023769393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Trithioacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023769406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Trithioacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2α,4α,6α)-2,4,6-trimethyl-1,3,5-trithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRITHIOACETALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TRITHIOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8GLL4NEZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TRITHIOACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQ3RWP831 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

101 °C | |

| Record name | 2,4,6-Trimethyl-1,3,5-trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies for 2,4,6 Trimethyl 1,3,5 Trithiane and Its Derivatives

Direct Trimerization Approaches

Direct trimerization methods involve the cyclization of three molecules of a thioaldehyde precursor to form the stable six-membered trithiane ring.

The most traditional and straightforward method for the synthesis of 1,3,5-trithianes is the acid-catalyzed condensation of an aldehyde with hydrogen sulfide (B99878). In the case of 2,4,6-trimethyl-1,3,5-trithiane, the precursor is acetaldehyde (B116499). The reaction proceeds by passing hydrogen sulfide gas through a solution of acetaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. hw.ac.uk

Table 1: Analogous Acid-Catalyzed Condensation for 1,3,5-Trithiane (B122704) Synthesis

| Aldehyde | Catalyst | Product | Reported Yield |

|---|---|---|---|

| Formaldehyde | Hydrochloric Acid | 1,3,5-Trithiane | ~98% chemeurope.com |

| Acetaldehyde | Acid Catalyst | This compound | High (by analogy) |

An alternative, more specialized method for the generation of this compound involves the gas-phase pyrolysis of a suitable precursor to generate thioacetaldehyde (B13765720), which then trimerizes. This approach avoids the use of strong acids and aqueous conditions. A notable precursor for this reaction is ethyl allylsulfide.

The process involves heating ethyl allylsulfide in the gas phase, which leads to a retro-ene reaction, eliminating propene and generating the transient thioacetaldehyde. The thioacetaldehyde monomer is highly reactive and will readily trimerize upon condensation. The temperature of the condensation surface is a critical parameter that can influence the product distribution. Condensation at a very low temperature (e.g., -196 °C) can trap the monomer, while condensation at a slightly higher temperature allows for the formation of the trimer, this compound. This method is particularly useful for mechanistic studies and for the preparation of high-purity samples of the trimer.

Functionalization of the 1,3,5-Trithiane Scaffold

Once the 1,3,5-trithiane ring system is formed, it can be further modified to introduce various substituents. This is a powerful strategy for creating a diverse range of derivatives.

A key feature of the 1,3,5-trithiane ring is the acidity of the protons on the carbon atoms of the ring. This acidity allows for deprotonation to form a carbanion, which can then be reacted with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds. chemeurope.comwikipedia.org

The deprotonation of the 1,3,5-trithiane ring is typically achieved using strong organolithium bases. n-Butyllithium (n-BuLi) is a commonly employed reagent for this purpose. chemeurope.comwikipedia.org The reaction is usually carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The organolithium reagent abstracts a proton from one of the methylene (B1212753) groups of the trithiane ring, generating a lithiated intermediate. In the case of this compound, deprotonation would occur at one of the methyl groups, leading to a lithiated species poised for further reaction.

The lithiated 1,3,5-trithiane intermediate is a potent nucleophile and readily reacts with a variety of electrophiles. The most common application is the reaction with alkyl halides (R-X, where X = I, Br, or Cl) in a nucleophilic substitution reaction. uwindsor.ca This reaction effectively appends an alkyl group to the trithiane ring. The choice of the alkyl halide can be varied to introduce a wide range of alkyl, aryl, or other functional groups. The reaction typically proceeds with good to excellent yields, depending on the specific substrates and reaction conditions. This two-step sequence of deprotonation followed by alkylation provides a versatile method for the synthesis of a wide array of substituted 1,3,5-trithianes.

Table 2: General Scheme for Alkylation of 1,3,5-Trithiane

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Deprotonation | 1,3,5-Trithiane, n-Butyllithium, THF, -78°C to 0°C | Lithiated 1,3,5-trithiane |

| 2. Alkylation | Lithiated 1,3,5-trithiane, Alkyl Halide (R-X), THF | Alkyl-substituted 1,3,5-trithiane |

This modular approach allows for the systematic construction of complex molecules based on the 1,3,5-trithiane scaffold, highlighting its utility as a versatile building block in organic synthesis.

Substitution Reactions at Sulfur Sites

The sulfur atoms within the this compound ring system are nucleophilic centers that can undergo various substitution reactions, allowing for the introduction of a range of functional groups and the formation of new carbon-sulfur and sulfur-sulfur bonds.

Chlorination Pathways

Chlorination of 1,3,5-trithianes represents a significant pathway for their functionalization. While specific studies on the direct chlorination of this compound are not extensively detailed in the provided results, the chlorination of the parent compound, 1,3,5-trithiane, offers valuable insights into the potential reactivity. For instance, the chlorination of 1,3,5-trithiane in the presence of water leads to the formation of chloromethyl sulfonyl chloride, indicating a ring-opening and oxidation process. wikipedia.org This suggests that under similar conditions, this compound could potentially yield analogous chlorinated and oxidized products.

The reaction of substituted 1,3,5-triazines, such as 2,4,6-trichloro-1,3,5-triazine, with sulfur nucleophiles further illustrates the utility of chloro-substituted heterocyclic compounds in synthesis. clockss.org Although a different heterocyclic system, this highlights the general principle of nucleophilic substitution at a chlorinated carbon atom adjacent to a heteroatom, a reaction pattern that could be conceptually applied to derivatives of this compound.

Reactions with Sulfur Monochloride

A notable reaction involving the sulfur sites of 1,3,5-trithianes is their interaction with sulfur monochloride (S₂Cl₂). Research has demonstrated that the treatment of substituted 1,3,5-trithianes with sulfur monochloride, followed by the addition of sodium sulfide, provides a mild and effective method for the synthesis of 3,5-disubstituted 1,2,4-trithiolanes. unifi.it This reaction proceeds through a proposed dichloro sulfide intermediate. unifi.it

In a specific example, the reaction of this compound (1a) with sulfur monochloride and subsequently sodium sulfide in N,N-dimethylformamide (DMF) at -10°C yielded 3,5-dimethyl-1,2,4-trithiolane (B1582227) (5a) in a 73% yield as a mixture of cis and trans isomers. unifi.it This one-pot procedure is advantageous as it avoids the isolation of the intermediate dichloro sulfide. unifi.it

| Reactant | Reagents | Product | Yield (%) |

| This compound | 1. S₂Cl₂ 2. Na₂S·9H₂O | 3,5-Dimethyl-1,2,4-trithiolane | 73 unifi.it |

This transformation showcases a ring-transformation reaction where the 1,3,5-trithiane core is converted into a 1,2,4-trithiolane (B1207055) ring system, demonstrating the reactivity of the sulfur atoms towards electrophilic sulfur reagents.

Derivatization for Specialized Synthetic Applications

The 1,3,5-trithiane scaffold, including its 2,4,6-trimethyl derivative, serves as a versatile building block in organic synthesis. One of the key applications stems from the ability to deprotonate the methine protons (the protons on the carbons between the sulfur atoms), creating a nucleophilic center that can be alkylated. This allows for the introduction of various substituents, leading to a wide array of derivatives. While the provided search results focus more on the parent 1,3,5-trithiane, the principles are directly applicable to its substituted analogs. The deprotonation is typically achieved using strong bases like organolithium reagents. wikipedia.org

Furthermore, the synthesis of various substituted 1,3,5-triazines through sequential nucleophilic substitution of cyanuric chloride with oxygen, nitrogen, and sulfur-centered nucleophiles highlights a general strategy for creating libraries of heterocyclic compounds with diverse functionalities. nih.govnih.govresearchgate.net This approach, while applied to a different heterocycle, underscores the potential for similar derivatization strategies with activated this compound derivatives.

Synthesis of Oxidized Derivatives (e.g., Sulfoxides, Sulfones)

The sulfur atoms in this compound can be selectively oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives have different chemical and physical properties compared to the parent trithiane and can be valuable intermediates in their own right.

Oxidation of this compound to 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide

The controlled oxidation of this compound can lead to the formation of this compound 1,3,5-trioxide. echemi.com In this molecule, each of the three sulfur atoms is oxidized to a sulfoxide (B87167) group. The formation of sulfoxides from sulfides is a common transformation in organic synthesis, and a variety of reagents can be employed to achieve this. organic-chemistry.org Common oxidants include hydrogen peroxide, peroxy acids (like m-CPBA), and other specialized reagents. organic-chemistry.org The specific conditions for the oxidation of this compound to its trioxide would need to be carefully controlled to achieve the desired level of oxidation without proceeding to the sulfone.

Formation of Related Heterocycles from 1,3,5-Trithianes

The stable six-membered ring of 1,3,5-trithianes can be chemically manipulated to yield other heterocyclic structures. These transformations often involve ring-opening and re-cyclization reactions, demonstrating the utility of 1,3,5-trithianes as synthons for different sulfur-containing rings.

Conversion to 1,2,4-Trithiolanes

A notable transformation is the conversion of substituted 1,3,5-trithianes into 3,5-disubstituted 1,2,4-trithiolanes. Research has demonstrated a straightforward method for this conversion under mild conditions. unifi.it The process involves the reaction of a 1,3,5-trithiane with sulfur monochloride (S₂Cl₂) followed by treatment with sodium sulfide (Na₂S). unifi.it

This reaction proceeds efficiently with various substituted 1,3,5-trithianes, yielding the corresponding 1,2,4-trithiolanes as a mixture of cis and trans diastereoisomers. unifi.it For instance, the reaction of 2,4,6-triethyl-1,3,5-trithiane with S₂Cl₂ and subsequently Na₂S produces 3,5-diethyl-1,2,4-trithiolane. unifi.it To improve yields and avoid the isolation of potentially unstable intermediates, a one-pot reaction has been developed. In this improved procedure, after the initial reaction with sulfur monochloride, the mixture is cooled and diluted with DMF before the in-situ addition of sodium sulfide. This one-pot method significantly enhances the yield of the desired 1,2,4-trithiolane. unifi.it

The table below summarizes the results of converting various 1,3,5-trithianes to 1,2,4-trithiolanes.

Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Trithiolanes from 1,3,5-Trithianes unifi.it

| Starting 1,3,5-Trithiane (Substituent R) | Product 1,2,4-Trithiolane | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 2,4,6-Triethyl (Ethyl) | 3,5-Diethyl-1,2,4-trithiolane | 73 | 55:45 |

| 2,4,6-Tripropyl (n-Propyl) | 3,5-Dipropyl-1,2,4-trithiolane | 68 | 52:48 |

| 2,4,6-Triisopropyl (Isopropyl) | 3,5-Diisopropyl-1,2,4-trithiolane | 65 | 50:50 |

Synthesis of N-Substituted 1,3,5-Dithiazinanes

1,3,5-Trithiane can also serve as a precursor for the synthesis of nitrogen-containing heterocycles, specifically N-substituted 1,3,5-dithiazinanes. A novel procedure facilitates the selective synthesis of N-aryl-1,3,5-dithiazinanes through the reaction of 1,3,5-trithiane with aromatic amines. researchgate.net This reaction is effectively catalyzed by the presence of transition and rare earth metal salts, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O). researchgate.net

The catalytic process is believed to involve the activation of the 1,3,5-trithiane ring by the metal salt, which facilitates a proton transfer from the aromatic amine to the trithiane. researchgate.net This leads to ring opening and subsequent re-cyclization incorporating the amine's nitrogen atom to form the 1,3,5-dithiazinane ring. This method provides a direct route to these heterocycles without the need for gaseous hydrogen sulfide. researchgate.net For example, the reaction of 1,3,5-trithiane with p-phenylenediamine (B122844) in the presence of a catalyst can yield 4-(1,3,5-dithiazinan-5-yl)aniline. researchgate.net

The table below presents data from a representative synthesis.

Table 2: Catalytic Synthesis of N-Aryl-1,3,5-Dithiazinanes researchgate.net

| 1,3,5-Trithiane Reactant | Aromatic Amine | Catalyst | Product | Yield (%) |

|---|

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trimethyl 1,3,5 Trithiane

Ring-Opening and Decomposition Pathways

The 1,3,5-trithiane (B122704) ring can be opened or decomposed through thermal or photoinduced methods. These processes involve the cleavage of the carbon-sulfur bonds within the ring.

The thermal decomposition of 2,4,6-trimethyl-1,3,5-trithiane, a cyclic trimer of thioacetaldehyde (B13765720), can be understood in the context of the pyrolysis of related sulfur-containing heterocycles. While specific kinetic studies on this compound are not extensively documented, the thermal behavior of analogous compounds suggests that the primary pathway is depolymerization. For instance, the pyrolysis of trithioacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trithiane) at high temperatures yields its monomer, thioacetone. This suggests a similar depolymerization mechanism for this compound, which would lead to the formation of thioacetaldehyde.

Studies on the thermal decomposition of other heterocyclic compounds, such as 1,3,5-trinitroperhydro-1,3,5-triazine (RDX), indicate that the decomposition process is complex and can be influenced by the surrounding conditions dntb.gov.ua. The thermal decomposition of methyl-substituted tetroxanes has been shown to proceed through a stepwise mechanism involving the initial homolytic cleavage of a bond within the ring nih.gov. For this compound, a plausible initial step in its thermal decomposition is the homolytic cleavage of a C-S bond, leading to a diradical intermediate. This intermediate can then undergo further fragmentation to yield smaller molecules.

The stability of the trithiane ring is influenced by its substituents. The methyl groups in this compound are expected to affect the energetics of the decomposition pathway compared to the unsubstituted 1,3,5-trithiane.

Photoinduced reactions provide an alternative pathway for the ring-opening of cyclic compounds. The photolysis of sulfur-containing molecules can lead to the formation of reactive intermediates. For instance, the photolysis of thiols can generate thiyl radicals, which are known to participate in a variety of reactions, including addition to unsaturated bonds in what is known as the thiol-ene reaction mdpi.com.

While specific studies on the photoinduced ring-opening of this compound are limited, research on other heterocyclic systems, such as furan, has shown that photoexcitation can lead to ring-opening through conical intersections of potential energy surfaces researchgate.net. In the case of this compound, UV irradiation could potentially lead to the homolytic cleavage of a C-S bond, initiating a ring-opening process. The resulting diradical could then undergo various subsequent reactions. The efficiency and products of such a photoinduced reaction would depend on the wavelength of light used and the presence of other reactive species.

Radical Chemistry and Radical Cation Formation

The sulfur atoms in the this compound ring are susceptible to one-electron oxidation, leading to the formation of radical cations. The molecule can also be a source of carbon-centered and thiyl radicals under appropriate conditions.

The formation of sulfur-centered radical cations from thioethers is a well-established process. In the case of this compound, one-electron oxidation, which can be achieved chemically or electrochemically, would lead to the formation of a radical cation where the positive charge and the unpaired electron are localized primarily on one of the sulfur atoms. Electron Spin Resonance (ESR) spectroscopy is a key technique for the detection and characterization of such radical species nih.gov. Studies on related sulfur-containing heterocycles have demonstrated the formation of persistent radical cations researchgate.net.

The generation of radical cations from substituted 1,3,5-triazines has also been reported, indicating that the triazine ring system can support such species nih.govresearchgate.net. By analogy, the 1,3,5-trithiane ring is expected to form radical cations upon oxidation. The stability and reactivity of the resulting >S+• species would be influenced by the methyl substituents on the ring.

Once the trithiane ring is opened, either thermally or photochemically, carbon-centered radicals can be generated. For example, following the initial C-S bond cleavage to form a diradical, a subsequent fragmentation could lead to the formation of a radical centered on a carbon atom bearing a methyl group.

The generation of carbon-centered radicals is a common feature in the pyrolysis of organic molecules mit.edu. In the context of this compound, the fragmentation of the ring could lead to the expulsion of smaller radical fragments. The specific nature of the carbon-centered radicals formed would depend on the decomposition pathway.

Thiyl radicals (RS•) are another class of reactive intermediates that can be generated from this compound. Following ring-opening, fragmentation pathways could lead to the formation of radicals where the unpaired electron is localized on a sulfur atom that is no longer part of a cyclic structure. These thiyl-type radicals are known to be highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction and addition to double bonds dundee.ac.ukwikipedia.org.

Mechanistic Studies of Radical Decay Pathways

The radical cation of 1,3,5-trithiane, a parent compound to this compound, has been studied to understand its decay mechanisms. Hydroxyl radical (•OH)-induced oxidation in aqueous solutions generates the trithiane radical cation (1•+), which is characterized by a broad optical absorption. nih.gov This radical cation is relatively short-lived and undergoes decay through distinct pathways.

One primary decay route is proton elimination from a carbon atom, a process that occurs with a rate constant of approximately 2.2 x 10⁴ s⁻¹. nih.gov This step results in the formation of a cyclic carbon-centered radical. This C-centered radical is unstable and subsequently undergoes ring opening via β-scission, which involves the cleavage of a carbon-sulfur bond. nih.gov The estimated rate constant for this ring-opening step is about 10⁵ s⁻¹. nih.gov This process leads to the formation of a product containing a dithioester functional group. nih.gov For this compound, the presence of methyl groups on the carbon atoms would likely influence the rate of initial proton abstraction and potentially the stability of the resulting C-centered radical.

Another pathway involves the reaction of H• atoms with the trithiane, leading to a three-electron-bonded 2σ/1σ* radical cation, which also decays with a first-order rate constant of about 10⁴ s⁻¹. nih.gov

Table 1: Kinetic Data for the Decay of 1,3,5-Trithiane Radical Cation and Subsequent Species

| Species | Decay Pathway | Rate Constant (s⁻¹) | Product |

| 1•+ (Radical Cation) | Proton Elimination | (2.2 ± 0.2) x 10⁴ | Cyclic C-centered Radical (1(-H)•) |

| 1(-H)• (C-centered Radical) | Ring Opening (β-scission) | ~10⁵ | Dithioester-containing species |

| [1(S∴S)-H]+ | First-Order Decay | ~10⁴ | Not specified |

Electron Transfer Processes

The sulfur atoms in this compound, with their available lone pairs of electrons, allow the molecule to participate in electron transfer processes, both in photoreduction reactions and in the quenching of excited states.

The photoreduction of benzophenone (B1666685) is a classic photochemical reaction that proceeds via its triplet excited state. Upon absorption of light (around 330-350 nm), benzophenone undergoes intersystem crossing from the initial singlet excited state (S₁) to the more stable triplet excited state (T₁). youtube.com This triplet state can then abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical and a radical from the donor species. youtube.comresearchgate.net Two ketyl radicals can then combine to form the final product, benzopinacol. youtube.comresearchgate.net

While direct studies of this compound as the reducing agent are not prevalent, sulfur-containing compounds are known to be effective electron and hydrogen donors. nih.govrsc.org The sulfur atoms in the trithiane ring can facilitate the transfer of an electron to the excited triplet benzophenone. The resulting trithiane radical cation can then lose a proton from an adjacent carbon atom to complete the hydrogen transfer process. The presence of sulfur atoms is known to enhance spin-orbit coupling, which can facilitate the intersystem crossing processes that are key to the formation of the reactive triplet state. nih.govrsc.org

This compound can act as a quencher of electronically excited states. Quenching is a process by which an excited molecule (fluorophore or sensitizer) is returned to its ground state by interaction with another molecule, the quencher. This can occur through several mechanisms, including electron transfer.

Aromatic sulfoxides, for instance, are known to quench singlet excited states via an electron transfer mechanism where the excited sensitizer (B1316253) transfers an electron to the sulfoxide (B87167). acs.org Conversely, for a molecule like this compound, which is relatively electron-rich, it is more likely to act as an electron donor to an excited state acceptor. The efficiency of quenching is quantified by the bimolecular quenching constant (k_q). For diffusion-controlled quenching, these values are typically in the range of 1 x 10¹⁰ M⁻¹s⁻¹.

Studies on electron donor-acceptor systems containing sulfur-rich dithiafulvenes have shown that the presence of sulfur atoms is key in forming longer-lived triplet radical ion pair states. rsc.org This is attributed to enhanced spin-orbit coupling, which accelerates intersystem crossing. nih.govrsc.org This suggests that quenching by this compound would likely proceed through an efficient electron transfer mechanism, forming a radical ion pair.

Electrophilic and Nucleophilic Reactivity at Sulfur and Carbon Centers

The structure of this compound allows for both electrophilic and nucleophilic reactions at its sulfur and carbon centers.

The sulfur atoms, with their lone pairs of electrons, are nucleophilic and susceptible to attack by electrophiles. For example, the oxidation of the parent compound 1,3,5-trithiane is initiated by the attack of an electrophilic hydroxyl radical on a sulfur atom. nih.gov Similarly, chlorination of 1,3,5-trithiane in the presence of water yields chloromethyl sulfonyl chloride, indicating reactivity at sulfur. wikipedia.org

The carbon atoms of the trithiane ring, situated between two electron-withdrawing sulfur atoms, are acidic. The parent compound, 1,3,5-trithiane, can be deprotonated by strong bases like organolithium reagents to form a lithium derivative. wikipedia.org This lithiated species is a potent carbon-centered nucleophile and can be used in various synthetic applications, such as alkylation, to form substituted trithianes. wikipedia.org This demonstrates the nucleophilic potential of the carbon centers after deprotonation.

C-S Bond Cleavage Studies

Carbon-sulfur bond cleavage is a key reaction pathway in the degradation of 1,3,5-trithiane and its derivatives, particularly in their radical cation forms. As detailed in section 3.2.4, pulse radiolysis studies on 1,3,5-trithiane have shown that the radical cation formed upon oxidation undergoes a series of reactions leading to C-S bond cleavage. nih.gov

The process begins with the formation of the radical cation (1•+), which then eliminates a proton to give a C-centered radical (1(-H)•). nih.gov This C-centered radical is the species that undergoes the critical C-S bond cleavage through a ring-opening process known as β-scission. nih.gov This cleavage is rapid, with a rate constant estimated to be around 10⁵ s⁻¹. nih.gov

Studies on other systems, such as aryl triphenylmethyl sulfide (B99878) radical cations, have shown that the rate of C-S bond cleavage is significantly influenced by the stability of the resulting fragments. fao.org For the trithiane radical, the cleavage results in a more stable, open-chain radical species. The presence of methyl groups in this compound would be expected to influence the stability of the radical intermediates and potentially the rate and regioselectivity of the C-S bond cleavage.

Structural Analysis and Conformational Dynamics of 2,4,6 Trimethyl 1,3,5 Trithiane

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of 2,4,6-trimethyl-1,3,5-trithiane, specifically the β-isomer, has been accomplished through single-crystal X-ray diffraction. iucr.orgelectronicsandbooks.com This technique provides precise atomic coordinates, allowing for a thorough analysis of the molecule's three-dimensional arrangement in the solid state. The β-form of this compound crystallizes in the orthorhombic space group P212121. iucr.orgelectronicsandbooks.com

In the solid state, the β-isomer of this compound adopts a chair conformation for its six-membered 1,3,5-trithiane (B122704) ring. iucr.orgelectronicsandbooks.com This conformation is a common feature for six-membered rings, as it minimizes steric and torsional strain. The chair form is significantly more puckered than that of cyclohexane (B81311), a consequence of the different geometric requirements of the carbon-sulfur bonds compared to carbon-carbon bonds. researchgate.net

A key stereochemical feature of the β-isomer is the orientation of the three methyl groups attached to the carbon atoms of the trithiane ring. X-ray diffraction studies have unequivocally shown that all three methyl groups occupy equatorial positions. iucr.orgelectronicsandbooks.com This all-equatorial arrangement is the more stable configuration, as it minimizes steric interactions that would arise if the bulky methyl groups were in axial positions. This contrasts with the α-isomer, which is reported to have two methyl groups in equatorial positions and one in an axial position. iucr.org

The precise measurement of bond lengths and angles within the 1,3,5-trithiane ring provides fundamental insights into its geometry. The X-ray diffraction data for the β-isomer reveals average C-S bond lengths of approximately 1.80 Å. iucr.orgelectronicsandbooks.com The endocyclic bond angles are also well-defined, with the C-S-C angle being approximately 98.4° and the S-C-S angle around 115.3°. iucr.orgelectronicsandbooks.com These values reflect the inherent geometry of a six-membered ring containing alternating carbon and sulfur atoms.

Table 1: Selected Bond Lengths and Angles for β-2,4,6-Trimethyl-1,3,5-trithiane

| Parameter | Value |

|---|---|

| C-S Bond Length | ~1.80 Å |

| C-S-C Bond Angle | ~98.4° |

| S-C-S Bond Angle | ~115.3° |

Data sourced from X-ray diffraction studies. iucr.orgelectronicsandbooks.com

The structural analysis extends to oxidized derivatives of this compound, such as the 1,3,5-trioxide. In these sulfoxide (B87167) structures, the oxygen atoms bond to the sulfur atoms of the trithiane ring. The introduction of these oxygen atoms can influence the conformation and stereochemistry of the ring. While detailed crystallographic data for the trioxide of the trimethyl derivative is not as readily available in the provided context, the study of such derivatives is crucial for understanding the impact of oxidation on the structural parameters of the parent trithiane ring.

Gas-Phase Structural Elucidation (e.g., Electron Diffraction)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces present in the crystalline state. wikipedia.org For the parent compound, 1,3,5-trithiane, gas-phase electron diffraction studies have confirmed that it also adopts a chair conformation with C3v symmetry. researchgate.net The ring in the gas phase is noted to be considerably more puckered than cyclohexane. researchgate.net While specific GED data for this compound was not detailed in the provided search results, the principles of the technique are well-established for similar molecules. nih.govuq.edu.au The method involves analyzing the scattering pattern of an electron beam as it passes through the gaseous sample to determine internuclear distances and bond angles. wikipedia.org

Table 2: Gas-Phase Structural Parameters for 1,3,5-Trithiane

| Parameter | Value |

|---|---|

| S-C Bond Length (rg) | 1.812 ± 0.004 Å |

| C-H Bond Length (rg) | 1.114 ± 0.004 Å |

| C-S-C Bond Angle | 99.1 ± 0.4° |

| S-C-S Bond Angle | 115.8 ± 0.1° |

| H-C-H Bond Angle | 109.7 ± 1.2° |

| S-C-S-C Torsional Angle | 65.2 ± 0.5° |

Data from gas-phase electron diffraction of 1,3,5-trithiane. researchgate.net

Conformational Equilibria in Solution

In solution, molecules can often exist as an equilibrium mixture of different conformers. For this compound, nuclear magnetic resonance (NMR) spectroscopy has been a key tool in studying its conformational dynamics. Early NMR studies were instrumental in indicating that the β-isomer, with its three equatorial methyl groups, is the predominant form. iucr.org The relative populations of different conformers, such as the chair with all-equatorial methyl groups versus other possible chair or twist-boat conformations, are influenced by the solvent and temperature. The preference for the all-equatorial chair conformation is a strong indicator of its inherent thermodynamic stability.

Anomeric Effect and Substituent Influence

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent on a heterocyclic ring to occupy an axial position, contrary to what would be expected from steric hindrance alone. hmdb.ca This effect is particularly relevant in rings containing heteroatoms with lone pairs, such as the sulfur atoms in the 1,3,5-trithiane ring. hmdb.camasterorganicchemistry.com The generally accepted explanation involves a stabilizing interaction, or hyperconjugation, between a lone pair of electrons on a ring heteroatom (sulfur, in this case) and the antibonding (σ) orbital of the adjacent C-substituent bond. chemistrysteps.com For this interaction to be maximal, the lone pair and the σ orbital must be in an anti-periplanar arrangement, a geometry that favors an axial orientation of the substituent.

In the 1,3,5-trithiane ring system, each carbon atom is flanked by two sulfur atoms. The lone pairs on these sulfur atoms can influence the conformational preference of the methyl substituents. However, the anomeric effect is most pronounced with electronegative substituents, as they lower the energy of the σ* orbital, making it a better acceptor. hmdb.ca Methyl groups are electron-donating rather than electronegative, which means the anomeric effect in this compound is expected to be less significant in directing conformational preference compared to steric factors. Therefore, while the underlying electronic interactions of the anomeric effect are present, the steric bulk of the methyl groups plays a more dominant role in determining their final orientation.

Axial vs. Equatorial Conformational Preferences and Energy Differences

In substituted cyclohexanes and related heterocycles, substituents generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. pharmacy180.comlibretexts.org This preference is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformers. For a methyl group on a cyclohexane ring, this value is approximately 1.7-1.8 kcal/mol (7.3-7.6 kJ/mol), indicating a strong preference for the equatorial position. pharmacy180.comlibretexts.org

In the this compound ring, the same principles apply, but the geometry is slightly different. The C-S bonds (mean value ~1.81-1.82 Å) are longer than C-C bonds (~1.54 Å), and the C-S-C bond angles (mean ~102°) are smaller than C-C-C angles in cyclohexane. hmdb.ca This altered geometry increases the distance between axial substituents, which should, in principle, reduce the steric strain of 1,3-diaxial interactions compared to cyclohexane. However, studies on the related 1,3-dithiane (B146892) system have shown that the conformational energies for methyl groups are surprisingly similar to those in cyclohexane. researchgate.net

The two primary isomers of this compound demonstrate this energy preference clearly:

The β-isomer has all three methyl groups in equatorial positions. pharmacy180.com This (e,e,e) conformation minimizes steric strain and represents the most stable arrangement.

The α-isomer has two methyl groups in equatorial positions and one in an axial position. hmdb.ca This (e,a,e) conformation is less stable due to the steric strain introduced by the lone axial methyl group interacting with the two axial hydrogen atoms on the same side of the ring.

Interconversion Barriers and Dynamics

Like cyclohexane, the chair conformation of this compound is conformationally mobile, undergoing a "ring flip" or "chair-chair" interconversion. During this process, axial substituents become equatorial, and equatorial substituents become axial. This process has an associated energy barrier, known as the free energy of activation (ΔG‡).

Specific experimental data for the ring inversion barrier of this compound is not readily found in the literature. However, the barrier can be estimated by comparison with related systems. The parent 1,3,5-trithiane molecule has a reported inversion barrier. For related six-membered heterocycles, such as thiane, the barrier is approximately 10 kcal/mol. thegoodscentscompany.com It is expected that the barrier for this compound would be of a similar magnitude. This energy barrier is low enough for the interconversion to be rapid at room temperature, leading to an equilibrium mixture of conformers. However, at lower temperatures, this process can be slowed sufficiently to allow for the study of individual conformers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nist.gov

Stereochemical Aspects of this compound Isomers (α- and β-forms)

The substitution pattern in this compound allows for the existence of two diastereomers, which are historically referred to as the α- and β-forms. These isomers differ in the relative spatial orientation (cis or trans) of the three methyl groups.

The β-isomer , which has a melting point of 126°C, is the all-cis diastereomer. pharmacy180.com In its most stable chair conformation, all three methyl groups occupy equatorial positions to minimize steric interactions. This results in a highly symmetrical and stable structure. pharmacy180.com

The α-isomer , with a lower melting point of 101°C, is the cis,trans diastereomer. hmdb.cachemistrysteps.com In its most stable chair conformation, two of the methyl groups are in equatorial positions while one is forced into an axial position. hmdb.ca The presence of the axial methyl group makes this isomer less thermodynamically stable than the all-equatorial β-isomer.

The distinct stereochemistry of these isomers leads to different physical properties and has been confirmed by X-ray crystallography, which provides precise data on their molecular structures.

Data Tables

Table 1: Conformational and Stereochemical Properties of Isomers

| Isomer | Stereochemistry | Conformation | Melting Point (°C) | Relative Stability |

|---|---|---|---|---|

| α-form | cis,trans | 2 equatorial, 1 axial (e,a,e) | 101 | Less Stable |

| β-form | all-cis | 3 equatorial (e,e,e) | 126 | More Stable |

Table 2: Selected Structural Parameters from X-Ray Crystallography

| Parameter | α-Isomer hmdb.ca | β-Isomer pharmacy180.com |

|---|---|---|

| Bond Distances (Å) | ||

| Mean S–C | 1.818 | 1.80 |

| C–C (equatorial Me) | 1.519 | - |

| C–C (axial Me) | 1.541 | - |

| **Bond Angles (°) ** | ||

| Mean C–S–C | 101.89 | 98.4 |

| Mean S–C–S | 112.92 | 115.3 |

| Mean S–C–C (equatorial Me) | 107.60 | - |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum mechanical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and energy. Density Functional Theory (DFT) is a widely used class of these methods that calculates the electronic properties of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy.

Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,4,6-trimethyl-1,3,5-trithiane, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is located.

Theoretical calculations can determine key structural parameters. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. While specific high-level computational studies on this molecule are not prevalent in the surveyed literature, computational software databases provide computed properties based on its known structure. nih.govnist.gov The 1,3,5-trithiane (B122704) ring typically adopts a chair conformation, and the methyl groups can exist in different stereoisomeric forms (cis/trans), which would be a primary focus of such optimization studies.

Table 1: Computed Structural Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C6H12S3 | nist.gov |

| Molecular Weight | 180.36 g/mol | stenutz.eu |

| InChIKey | XQVYLDFSPBXACS-UHFFFAOYSA-N | nist.gov |

| Canonical SMILES | CC1SC(C)SC(C)S1 | stenutz.eu |

| Polar Surface Area | 0 Ų | hmdb.ca |

| Rotatable Bond Count | 0 | hmdb.ca |

This table presents data from computational predictions and database entries.

The energy landscape of this compound describes the potential energy of the molecule as a function of its geometry. Conformational analysis, a key part of exploring this landscape, investigates the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds.

For this molecule, the primary conformational flexibility lies in the puckering of the trithiane ring and the orientation of the three methyl groups. The trithiane ring predominantly exists in a stable chair conformation. The methyl substituents can be arranged in either axial or equatorial positions. The two main stereoisomers are the α-form (cis), where all three methyl groups are on the same side of the ring (e.g., all equatorial), and the β-form (trans), where one methyl group is on the opposite side from the other two (e.g., one axial, two equatorial).

Quantum mechanical calculations are essential for determining the relative energies of these different conformers. By comparing the total electronic energies of the optimized geometries for the cis and trans isomers, researchers can predict which is more stable and by how much. This analysis helps explain the experimentally observed populations of each isomer in a sample.

A significant application of quantum chemistry is the prediction of spectroscopic data that can be directly compared with experimental measurements to confirm molecular structures.

NMR Chemical Shifts: Density functional theory (DFT) is a well-established methodology for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.gov The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such predictions can be invaluable for assigning specific signals in an experimental spectrum to the correct atoms in the molecule, especially for complex structures or stereoisomers. chemrxiv.orgescholarship.org

Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration for a molecule. q-chem.com The output includes the frequencies of these vibrations, which correspond to peaks in an infrared (IR) or Raman spectrum. These calculations can aid in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C-S stretches, or ring deformation modes. scirp.orgumich.edu

Table 2: Illustrative Data from a Theoretical Vibrational Frequency Calculation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| 1 | ~2980 | C-H Asymmetric Stretch (CH₃) |

| 2 | ~2920 | C-H Symmetric Stretch (CH₃) |

| 3 | ~1450 | C-H Bending (CH₃) |

| 4 | ~1380 | C-H Bending (CH) |

| 5 | ~700 | C-S Stretch |

| 6 | ~400 | Ring Deformation |

This table is illustrative of the typical output from a DFT frequency calculation and does not represent published results for this specific molecule.

Computational methods can quantify the various non-covalent interactions that govern molecular structure and behavior.

Hydrogen Bonding: As this compound lacks hydrogen atoms bonded to strongly electronegative atoms like oxygen or nitrogen, it does not act as a hydrogen bond donor. hmdb.ca Therefore, intramolecular hydrogen bonding is not a relevant feature. Analysis of intermolecular interactions would focus primarily on weaker van der Waals forces.

Analysis of the molecular electrostatic potential (MEP) and atomic charges provides insight into the charge distribution and potential reactivity of a molecule. The MEP maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential) or electron-poor (positive potential).

For this compound, an MEP surface would be expected to show negative potential localized around the sulfur atoms due to their lone pairs of electrons. Conversely, positive potential would be found near the hydrogen atoms of the methyl and methine groups. This information is critical for predicting how the molecule might interact with other charged or polar species. Theoretical methods like AIM (Atoms in Molecules) can be used to precisely calculate the charge distribution and characterize the nature of chemical bonds. researchgate.net

Molecular Dynamics Simulations (e.g., ReaxFF)

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, providing a dynamic picture of molecular behavior. While traditional force fields use a fixed bonding topology, reactive force fields like ReaxFF allow for the formation and breaking of chemical bonds during a simulation.

ReaxFF is parameterized using data from quantum mechanical calculations to accurately model chemical reactions. nih.govresearchgate.net Although no specific ReaxFF studies on this compound were found in the searched literature, this methodology could be applied to investigate its thermal decomposition pathways, reactivity with other chemicals, or behavior under high pressure or temperature. mdpi.comrsc.org For example, a ReaxFF simulation could model the fragmentation of the trithiane ring at elevated temperatures and identify the initial decomposition products.

Simulation of Pyrolysis and Decomposition Processes

The thermal decomposition of this compound is a complex process involving the cleavage of carbon-sulfur bonds and subsequent reactions of the resulting fragments. While specific pyrolysis simulations for this compound are not extensively documented in the reviewed literature, the methodology for such an investigation would involve the development of a detailed kinetic model. acs.org Such models are built upon a foundation of elementary reaction steps, each with an associated rate constant. The initial steps in the pyrolysis of this compound would likely involve the unimolecular decomposition of the trithiane ring.

Computational studies on the decomposition of related sulfur-containing compounds, such as thiohemiacetals, reveal that the cleavage of the C–S bond is a critical step. nih.gov In the case of this compound, this would lead to the formation of radical or carbene intermediates. The subsequent reactions of these intermediates would then be modeled to predict the final product distribution. A computational study on the decomposition of chrysanthemic acid, for example, utilized density functional theory (DFT) to map out potential energy surfaces for various decomposition pathways, including rearrangements and fragmentations. nih.gov A similar approach for this compound would elucidate the most likely decomposition mechanisms.

A theoretical study on the thermal decomposition of ammonium (B1175870) dinitramide (ADN) combined DFT calculations with experimental techniques like TG-FTIR and TG-MS to validate the proposed decomposition mechanism. rsc.org This integrated approach would be highly valuable in studying the pyrolysis of this compound, providing a comprehensive picture of its thermal degradation.

Conformational Trajectories and Dynamics

The 1,3,5-trithiane ring is not planar and can adopt various conformations. For this compound, the presence of the methyl groups introduces additional conformational possibilities. The conformation of trithianes has been a subject of interest, and it is known that they often adopt a chair conformation. wikipedia.org

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound and to study the dynamics of its conformational changes. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing the trajectory of each atom to be followed over time. From these trajectories, one can identify the most stable conformations, the energy barriers between them, and the timescales of conformational transitions.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, theoretical studies can probe its reactivity towards various reagents.

A computational investigation into the cycloaddition reaction of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes utilized DFT to analyze the electron density distribution and reaction energetics. researchgate.net This study employed Parr functions to identify the most electrophilic and nucleophilic centers, providing insights into regioselectivity and reactivity. researchgate.net A similar approach could be applied to understand the reactions of this compound, for instance, in its oxidation or its reactions with electrophiles or nucleophiles.

The study of reaction mechanisms often involves mapping the potential energy surface (PES) to locate the minimum energy path from reactants to products. This allows for the calculation of activation energies, which are crucial for understanding reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state for a reaction has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state connects the correct reactants and products. An IRC path is the minimum energy path on the potential energy surface leading downhill from the transition state to the reactants on one side and to the products on the other.

The IRC method is a powerful tool for understanding the course of a chemical reaction in detail. While no specific IRC calculations for reactions involving this compound have been found in the surveyed literature, this method would be essential for any in-depth theoretical study of its reactivity. For example, in a hypothetical oxidation reaction at one of the sulfur atoms, an IRC calculation would trace the geometric and energetic changes as the oxidizing agent approaches the sulfur, forms the transition state, and then proceeds to the oxidized product.

Electron Density Function Analysis (e.g., Atoms in Molecules (AIM) Theory, Hirshfeld Surface Analysis)

The analysis of the electron density distribution in a molecule can provide profound insights into chemical bonding and intermolecular interactions.

Atoms in Molecules (AIM) Theory: This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. The properties of these basins and the critical points in the electron density can be used to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and to identify and quantify the strength of non-covalent interactions like hydrogen bonds. For sulfur heterocycles, AIM theory can be used to analyze the nature of the carbon-sulfur bonds and any intramolecular interactions. libretexts.org

Hirshfeld Surface Analysis: This is a method for visualizing and quantifying intermolecular interactions in molecular crystals. tandfonline.comrsc.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. rsc.org By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

A Hirshfeld surface analysis of 3-(cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one, another organosulfur compound, revealed that H···H and C···H/H···C interactions were the most significant contributors to the crystal packing. tandfonline.com A similar analysis of this compound would provide a detailed picture of how the molecules pack in the solid state and the nature of the forces holding the crystal together.

The following table illustrates the type of data that a Hirshfeld surface analysis of this compound could provide, based on analyses of other organic molecules.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~40-60% | Represents contacts between hydrogen atoms on adjacent molecules. Often the largest contribution for organic molecules. |

| S···H/H···S | ~10-25% | Indicates close contacts between sulfur and hydrogen atoms, which can be indicative of weak hydrogen bonding or other van der Waals interactions. |

| C···H/H···C | ~15-30% | Highlights interactions between carbon and hydrogen atoms on neighboring molecules. |

| C···C | ~1-5% | Can indicate π-stacking interactions if aromatic rings are present, or other close carbon-carbon contacts. |

| S···S | ~0-2% | Represents close contacts between sulfur atoms on adjacent molecules. |

The following table summarizes the key aspects of the computational methods discussed.

| Method | Primary Application | Information Obtained |

|---|---|---|

| Pyrolysis Simulation | Modeling thermal decomposition | Reaction mechanisms, product distributions, kinetic parameters. |

| Molecular Dynamics (MD) | Studying conformational changes | Stable conformations, conformational trajectories, energy barriers. |

| Density Functional Theory (DFT) | Investigating reaction mechanisms | Potential energy surfaces, activation energies, electronic properties. |

| Intrinsic Reaction Coordinate (IRC) | Validating transition states | Minimum energy path connecting reactants, transition state, and products. |

| Atoms in Molecules (AIM) | Analyzing chemical bonding | Nature of covalent and non-covalent interactions. |

| Hirshfeld Surface Analysis | Visualizing intermolecular interactions | Types and relative importance of crystal packing forces. |

Applications in Advanced Materials and Catalysis

Role as Coinitiators in Photopolymerization Systems

Photopolymerization is a process where light is used to initiate a polymerization reaction, a key technology in areas such as coatings, adhesives, and 3D printing. In these systems, coinitiators often play a crucial role alongside a primary photoinitiator to enhance the efficiency of radical generation. While various sulfur-containing compounds are known to act as coinitiators, detailed research specifically outlining the role of 2,4,6-trimethyl-1,3,5-trithiane in this capacity is not extensively covered in the available literature. However, the general principles of radical initiation and the factors influencing polymerization kinetics provide a framework for understanding its potential role.

The fundamental mechanism of photopolymerization involves the generation of reactive species, typically free radicals, upon exposure to light. researchgate.net A photoinitiator absorbs light and transitions to an excited state, from which it can generate radicals through two primary pathways: cleavage (Type I) or hydrogen abstraction from a coinitiator (Type II). researchgate.net

In a Type II system, the excited photoinitiator interacts with a coinitiator, which is often an electron/hydrogen donor. This interaction, which can involve an electron transfer followed by a proton transfer, results in the formation of a radical from the coinitiator, which then initiates the polymerization of monomers. psu.edu Given the structure of this compound, with its available hydrogen atoms on the methyl groups and lone pairs on the sulfur atoms, it could theoretically function as a hydrogen or electron donor in such a system.

The kinetics and efficiency of photopolymerization are critical for practical applications and are influenced by several factors, including the concentration of the photoinitiator and coinitiator, light intensity, and the reactivity of the generated radicals. nih.gov The rate of polymerization is directly related to the efficiency of radical generation. nih.gov A coinitiator can enhance this efficiency by regenerating the photoinitiator or by producing additional radicals that can initiate new polymer chains. nih.gov The use of a coinitiator can also help to overcome oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen scavenges the initiating radicals. psu.edu While specific studies on this compound's effect on polymerization kinetics are not detailed in the provided search results, the addition of an effective coinitiator generally leads to an increased rate of polymerization and a higher final monomer conversion. nih.gov

Ligand Chemistry in Organometallic and Coordination Complexes

This compound serves as a versatile ligand in organometallic chemistry, capable of coordinating to metal centers through its sulfur atoms. This coordination behavior allows for the synthesis of novel metal clusters with interesting structural and electronic properties.

Research has demonstrated the successful synthesis of tricobalt carbonyl clusters incorporating this compound. When tricobalt carbonyl clusters of the type Co₃(µ₃-CR)(CO)₉ are reacted with this compound (referred to as SMe₃ in the study), ligand substitution occurs. researchgate.net Specifically, three carbonyl groups are replaced by the tridentate trithiane ligand to yield complexes with the general formula Co₃(µ₃-CR)(µ₃-SMe₃)(CO)₆. researchgate.net

Table 1: Synthesis of Tricobalt Carbonyl Clusters with this compound

| Precursor Cluster | Product |

|---|---|

| Co₃(µ₃-CH)(CO)₉ | Co₃(µ₃-CH)(µ₃-SMe₃)(CO)₆ |

| Co₃(µ₃-CC≡CSiMe₃)(CO)₉ | Co₃(µ₃-CC≡CSiMe₃)(µ₃-SMe₃)(CO)₆ |

Data sourced from Bruce, M. I., et al. (2010). researchgate.netresearchgate.net

This reaction demonstrates the ability of the trithiane to act as a capping ligand, binding to the trimetallic face of the cluster. researchgate.net

The incorporation of the this compound ligand influences the electronic properties of the metal cluster. The substitution of three electron-withdrawing carbonyl ligands with the less-withdrawing trithiane ligand is expected to increase the electron density on the metal centers. This change in the electronic environment of the cobalt atoms can affect the redox behavior of the cluster, although specific electrochemical data for these complexes were not provided in the search results. The fundamental structure of metal carbonyls involves sigma donation from the ligand to the metal and pi back-donation from the metal to the ligand's acceptor orbitals. wikipedia.org The nature of the sulfur donor ligands in the trithiane would primarily involve sigma donation, altering the electronic landscape of the cluster compared to the parent carbonyl complex.

Precursor for Advanced Sulfur-Containing Compounds

This compound serves as a valuable precursor in the synthesis of complex, advanced sulfur-containing compounds, particularly in the realm of organometallic chemistry. Its unique structure, featuring a six-membered ring with alternating sulfur and carbon atoms, allows it to function as a tridentate sulfur-donor ligand. This capability enables it to coordinate with multiple metal centers, forming stable and intricate cluster compounds.

Research has demonstrated the role of this compound, denoted as SMe₃, in the synthesis of various tricobalt carbonyl clusters. rsc.orguwa.edu.auworktribe.com In these reactions, the trithiane molecule effectively displaces carbonyl (CO) ligands from a starting tricobalt cluster, such as Co₃(μ₃-CR)(CO)₉. The SMe₃ ligand caps (B75204) the basal face of the CCo₃ cluster, with its three sulfur atoms coordinating to the cobalt atoms in axial positions. rsc.orguwa.edu.aursc.org This coordination results in the formation of new, stable organometallic clusters with the general formula Co₃(μ₃-CR)(μ₃-SMe₃)(CO)₆. uwa.edu.auworktribe.comresearchgate.net

The synthesis of these advanced compounds showcases the utility of this compound as a building block for creating molecules with specific electronic and structural properties. For instance, by using different starting clusters, a variety of derivatives have been synthesized, including those with hydrogen, silyl-substituted alkynyl, and even more complex bridging groups. uwa.edu.auworktribe.com The reaction of these trithiane-capped clusters can be further extended. For example, a cluster with a terminal alkyne was reacted with a gold-phosphine complex to create a more elaborate heterometallic compound. uwa.edu.auworktribe.com

The electronic properties of these newly formed sulfur-containing clusters have also been a subject of investigation. Techniques such as cyclic voltammetry and IR spectroelectrochemistry have been employed to study the redox behavior of these molecules, providing insight into how the incorporation of the trithiane ligand influences the electronic structure of the metallic core. uwa.edu.auworktribe.com

A summary of representative tricobalt carbonyl clusters synthesized using this compound is presented below.

| Starting Material | Resulting Cluster Formula | Reference |

| Co₃(μ₃-CH)(CO)₉ | Co₃(μ₃-CH)(μ₃-SMe₃)(CO)₆ | uwa.edu.au |

| Co₃(μ₃-CC≡CSiMe₃)(CO)₉ | Co₃(μ₃-CC≡CSiMe₃)(μ₃-SMe₃)(CO)₆ | uwa.edu.au |

| Co₃(μ₃-CBr)(CO)₉ | Co₃(μ₃-CCO₂H)(μ₃-SMe₃)(CO)₆ | uwa.edu.au |

| {Co₃(CO)₉}₂(μ-C≡CC≡C) | {Co₃(μ₃-SMe₃)(CO)₆}₂(μ-C≡CC≡C) | uwa.edu.au |

Potential in the Development of New Materials

The unique structural and chemical properties of this compound suggest its potential as a building block in the development of new materials, particularly advanced polymers. Sulfur-containing polymers are a class of materials known for a range of desirable properties, including high refractive indices, thermal stability, and adhesive capabilities toward metals. rsc.orgwiley.com The incorporation of sulfur atoms into polymer backbones can endow the resulting materials with enhanced mechanical and optical characteristics. rsc.org

While specific research on the polymerization of this compound is not extensively documented, the general chemistry of trithianes and organosulfur compounds provides a basis for its potential applications. hmdb.ca The parent compound, 1,3,5-trithiane (B122704), is recognized as a building block in organic synthesis. rsc.org This foundational chemistry suggests that the trimethylated derivative could similarly be employed in the synthesis of novel polymers. The presence of the trithiane ring could introduce unique properties to a polymer chain. For example, the sulfur atoms could enhance the refractive index of the material, an important property for optical applications.

Furthermore, the ability of the sulfur atoms in the trithiane ring to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. rsc.org Such materials have applications in catalysis, gas storage, and sensing. The trithiane unit could serve as a node, linking different parts of a polymeric structure or coordinating with metal centers to form a porous framework.

The development of degradable polymers is another area where sulfur-containing compounds are of interest. rsc.org The sulfur linkages in the backbone of a polymer can potentially be targeted for controlled degradation, which is an important consideration for environmental applications and the development of sustainable materials. rsc.orgrsc.org Although a limited number of articles have been published specifically on this compound, its fundamental structure as a trithiane makes it a candidate for exploration in the synthesis of new functional materials. hmdb.cathegoodscentscompany.com

Advanced Analytical Methodologies for 2,4,6 Trimethyl 1,3,5 Trithiane

Chromatographic Techniques (e.g., Gas Chromatography)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), stands as a primary technique for the analysis of 2,4,6-trimethyl-1,3,5-trithiane. nist.govnist.gov This method allows for the separation of the compound from complex mixtures and its subsequent identification based on its mass spectrum. hmdb.ca The inherent volatility of this compound makes it well-suited for GC analysis. thegoodscentscompany.com

The isomers of this compound can be resolved using specific GC columns and conditions. The choice of the stationary phase is critical for achieving separation. Non-polar columns, such as those with a DB-1 or similar (5% phenyl-methylpolysiloxane) stationary phase, are often employed for the analysis of organosulfur compounds. gcms.cz

In some cases, chemical derivatization may be employed prior to GC-MS analysis to enhance chromatographic results. nih.gov Derivatization can improve the volatility and thermal stability of an analyte, or modify its fragmentation pattern in the mass spectrometer, aiding in structural elucidation and quantification. jfda-online.comresearchgate.net For instance, while not specifically documented for this compound, techniques like silylation or acylation are common for compounds with active hydrogens, though this is less relevant for the target compound itself. nih.gov However, derivatization can be crucial for resolving isomers or separating them from interfering compounds in a complex matrix. nih.gov

Table 1: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Ion Source Temp. | 230 °C |